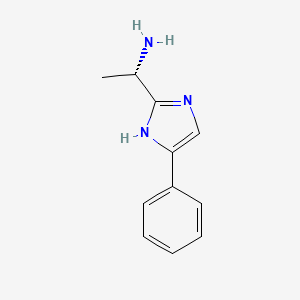

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMQMXJXWTGON-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680202 | |

| Record name | (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864825-23-0 | |

| Record name | (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(4-PHENYL-1H-IMIDAZOL-2-YL)ETHAN-1-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, biological activities, and applications, with a focus on the scientific principles underlying its utility.

Core Chemical Identity

This compound is a chiral organic compound featuring a central imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.[1] This core is substituted with a phenyl group at the 4-position and a chiral (S)-ethanamine moiety at the 2-position.[1] This specific stereochemical configuration is crucial for its pharmacological applications.[1][2]

The compound is registered under the Chemical Abstracts Service (CAS) number 864825-23-0 .[1][3][4][5][6][7]

Structural and Physicochemical Properties

The unique molecular architecture of this compound dictates its chemical behavior and biological interactions. The imidazole ring is a key feature, exhibiting amphoteric properties, meaning it can act as both a weak acid and a weak base.[1] The primary amine group on the ethanamine side chain is nucleophilic, allowing it to participate in a variety of chemical reactions.[1]

| Property | Value | Source |

| CAS Number | 864825-23-0 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₃N₃ | [1][3][5][8] |

| Molecular Weight | 187.24 g/mol | [1][3][5][9] |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine | [3] |

| Appearance | Pale yellow crystalline powder | [1][4] |

| Melting Point | 136-145 °C | [1] |

| Boiling Point (Predicted) | 422.1 ± 28.0 °C | [1] |

| Purity | Typically ≥98% | [3][8] |

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control to ensure the desired (S)-enantiomer is produced. Various synthetic strategies have been developed to achieve this.[1]

-

Chiral Synthesis : This approach utilizes chiral catalysts or reagents to direct the formation of the (S)-stereocenter.[1] This is often the most efficient method for producing enantiomerically pure compounds.

-

Multi-step Synthesis : These routes typically begin with readily available starting materials and involve a sequence of reactions, such as alkylation and cyclization, to construct the imidazole ring and attach the phenyl and ethanamine groups.[1]

-

One-Pot Reactions : More recent advancements have focused on developing one-pot procedures that combine multiple synthetic steps, minimizing the need for intermediate purification and improving overall efficiency.[1]

Below is a generalized workflow for a multi-step synthesis of substituted imidazoles, which can be adapted for this specific compound.

Caption: Potential biological interactions and therapeutic outcomes.

Experimental Protocol: A Representative Synthesis Step

The following is a representative protocol for the synthesis of a 2,4-disubstituted imidazole, illustrating a common method in this area of chemistry. This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a 2,4-disubstituted imidazole from an α-haloketone and an amidine.

Materials:

-

2-Bromoacetophenone (or other suitable α-haloketone)

-

Amidine hydrochloride (corresponding to the desired 2-substituent)

-

Sodium bicarbonate (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup : To a round-bottom flask, add 2-bromoacetophenone (1.0 eq) and the amidine hydrochloride (1.2 eq).

-

Solvent and Base Addition : Add ethanol as the solvent, followed by the addition of sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salt and the HBr formed during the reaction.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.

-

Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted imidazole.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [3]* Precautionary Statements : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.

-

Storage : Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. [3]The compound should be sealed in a dry environment. [5]

Conclusion

This compound (CAS No. 864825-23-0) is a high-value chiral intermediate with a critical role in pharmaceutical synthesis, most notably in the production of Eluxadoline for IBS-D. Its unique structure, combining a phenyl-substituted imidazole core with a chiral ethanamine side chain, also makes it and its derivatives promising candidates for investigation in other therapeutic areas, including neurology and oncology. A thorough understanding of its chemical properties, stereoselective synthesis, and pharmacological profile is essential for researchers and developers working to leverage its potential in modern drug discovery.

References

- This compound - Smolecule. (2023-08-15).

- This compound | 864825-23-0 - Sigma-Aldrich.

- This compound CAS NO: 864825-23-0 - Home Sunshine Pharma.

- This compound - Sunway Pharm Ltd.

- This compound - Clinivex.

- This compound | 864825-23-0 - ChemicalBook. (2025-07-04).

- This compound - Nordmann.

- This compound | CymitQuimica.

- 1-(4-phenyl-1H-imidazol-2-yl)ethanamine - PubChem.

Sources

- 1. Buy this compound | 864825-23-0 [smolecule.com]

- 2. This compound (864825-23-0) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | 864825-23-0 [sigmaaldrich.com]

- 4. This compound CAS NO: 864825-23-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound - CAS:864825-23-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. clinivex.com [clinivex.com]

- 7. This compound | 864825-23-0 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 10197988 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: Synthesis, Characterization, and Application

Audience: Researchers, scientists, and drug development professionals. Core Topic: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0)

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with this compound. With a molecular weight of 187.24 g/mol , this chiral amine is a critical intermediate in contemporary pharmaceutical synthesis.[1] Its strategic importance is primarily linked to its role as a key building block in the manufacture of Eluxadoline, a mu-opioid receptor agonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

This document provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and robust methodologies for its analytical characterization, ensuring both purity and stereochemical integrity.

Physicochemical and Structural Properties

This compound is a chiral organic compound featuring a central imidazole ring substituted with a phenyl group at the 4-position and a stereospecific (S)-ethanamine group at the 2-position. This specific three-dimensional arrangement is fundamental to its utility in asymmetric synthesis.[3]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 864825-23-0 | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 136-138 °C | |

| Boiling Point (Predicted) | 422.1 ± 28.0 °C | |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine | |

| Storage Conditions | 2-8 °C, under inert atmosphere (Nitrogen or Argon) | [4] |

The structural framework combines the aromaticity of the phenyl and imidazole rings with the nucleophilicity of the primary amine. The imidazole moiety, with pKa values of approximately 7 (for the conjugate acid) and 14.5 (as an acid), allows for versatile manipulation in different pH environments.

Stereocontrolled Synthesis Pathway

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. A direct, non-stereoselective synthesis would result in a racemic mixture, necessitating costly and often inefficient chiral resolution steps. The following protocol, adapted from established patent literature, outlines a robust, scalable process starting from the readily available chiral precursor, L-alanine. This approach ensures the desired (S)-stereochemistry is retained throughout the synthesis.

The causality behind this multi-step pathway is rooted in the principle of chiral pool synthesis. By starting with an enantiomerically pure starting material (L-alanine), the stereocenter is established early and carried through the reaction sequence, obviating the need for late-stage resolution.

Sources

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine physical properties

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Introduction

This compound, registered under CAS Number 864825-23-0, is a chiral primary amine of significant interest in modern pharmaceutical development.[1] Its molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral ethylamine side chain, makes it a versatile building block. This compound is most notably recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3][4]

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical for its intended biological activity in the final active pharmaceutical ingredient (API).[1] A thorough understanding of the physical and chemical properties of this intermediate is therefore paramount for process chemists and formulation scientists. It governs decisions related to reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in available data and established analytical methodologies. It is designed to serve as a practical resource for researchers and drug development professionals, offering not just data, but the scientific context and experimental causality behind its characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of quality control. The compound is systematically named according to IUPAC nomenclature, though several synonyms are prevalent in literature and commercial listings.[1][5]

-

IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine[5]

-

Common Synonyms: (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline Intermediate 4[1]

-

CAS Number: 864825-23-0[1]

-

Molecular Formula: C₁₁H₁₃N₃[1]

The structure comprises three key functional regions that dictate its properties: the aromatic phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of this compound.

Core Physicochemical Properties

The bulk physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and process design. The material typically presents as a pale yellow crystalline solid or powder.[1][7]

| Property | Value | Comments & Significance | Source(s) |

| Appearance | Pale Yellow Crystalline Powder/Solid | Color may indicate the presence of minor impurities; crystallinity is crucial for purity and handling. | [1][7][8] |

| Melting Point | 136 - 145 °C | A relatively sharp range indicates high purity. Broadening can suggest impurities. | [1] |

| 136 - 138 °C | Tighter range reported by some suppliers. | [1] | |

| Boiling Point | 422.1 ± 28.0 °C (Predicted) | High value reflects strong intermolecular forces (H-bonding from N-H groups, aromatic stacking). Not typically determined experimentally due to potential decomposition. | [1] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Suggests a relatively compact molecular packing arrangement in the solid state. | [1] |

| Optical Rotation | -9° to -6° (c=1, CHCl₃) | Confirms the presence of the (S)-enantiomer and is a critical quality control parameter for ensuring chiral purity. | [1] |

| Flash Point | 238.6 ± 11.2 °C (Predicted) | Indicates moderate thermal stability under standard conditions. | [1] |

| Molecular Formula | C₁₁H₁₃N₃ | Confirmed by elemental analysis and mass spectrometry. | [1][4] |

| Molecular Weight | 187.24 g/mol | Used for all stoichiometric calculations. | [1][4][6] |

Acidity, Basicity, and Solubility

The ionization state and solubility of the molecule are dominated by the primary amine and the imidazole ring, directly impacting its behavior in aqueous and organic media.

Acid-Base Properties (pKa)

This molecule is polybasic, with two key ionizable centers:

-

Primary Amine: The ethanamine group is a primary aliphatic amine. Such groups are basic and are expected to have a pKa value for their conjugate acid (R-NH₃⁺) in the range of 9-10. This is the most basic site on the molecule.

-

Imidazole Ring: The imidazole ring is amphoteric. The non-protonated nitrogen atom is basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with a pKa of approximately 14.5, and is not relevant under physiological or most synthetic conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant for salt formation and pH-dependent solubility.

Solubility Profile

The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and imidazole groups results in a nuanced solubility profile.

-

Aqueous Solubility: Described as "sparingly soluble in water".[1] Solubility is expected to be highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and potentially the imidazole ring will form cationic salts, significantly increasing aqueous solubility.

-

Organic Solubility: The compound is "slightly soluble in DMSO and methanol".[1] Its solubility in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is crucial for its use in synthesis and purification (e.g., chromatography).

Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific, citable spectra for this compound are not publicly available, the expected characteristics can be reliably predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl group and the imidazole ring, typically in the 7.2-7.8 ppm range.[1] The methine proton (Cα-H) adjacent to the amine would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would be a doublet. The amine (NH₂) and imidazole (N-H) protons may appear as broad singlets and could be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the ethylamine side chain appearing further upfield.

-

-

Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 188.[1] High-resolution mass spectrometry would confirm the elemental composition of C₁₁H₁₃N₃.

-

Chromatography (HPLC): Purity analysis is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following protocols are based on established pharmacopeial standards.

Protocol 1: Melting Point Determination (Capillary Method)

This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, as described in USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Protocol 3: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining pKa values by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant volume is generated. The midpoint of the buffer region (the point of half-neutralization for a given functional group) corresponds to the pKa of that group, as defined by the Henderson-Hasselbalch equation.[15]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM).[16] Maintain a constant ionic strength using an inert salt like KCl.[16]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode.

-

Acidic Titration (for basic pKa): Titrate the solution by making stepwise additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the first or second derivative of the curve. Multiple pKa values may be observed if the buffer regions are sufficiently separated.

Conclusion

This compound is a well-characterized crystalline solid whose physicochemical properties are consistent with its molecular structure. Its melting point provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical rotation. The compound's solubility and acid-base characteristics are governed by its primary amine and imidazole functionalities, making its behavior highly pH-dependent. This property is critical not only for its purification and handling during synthesis but also for predicting the biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided herein serve as a framework for the robust and reproducible characterization required in a regulated drug development environment.

References

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

-

USPBPEP. (n.d.). General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pharma Calculation. (2022, December 24). Solubility Measurement as per USP. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Avdeef, A., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

NIH. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Eluxadoline. Retrieved from [Link]

-

FDA AccessData. (n.d.). Highlights of Prescribing Information - VIBERZI. Retrieved from [Link]

-

European Medicines Agency (EMA). (2016, July 21). Truberzi, INN-eluxadoline. Retrieved from [Link]

-

Lookhem. (n.d.). This compound(CAS:864825-23-0). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-phenyl-1H-imidazol-2-yl)ethanamine. Retrieved from [Link]

Sources

- 1. Buy this compound | 864825-23-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 864825-23-0 [chemicalbook.com]

- 5. This compound | 864825-23-0 [sigmaaldrich.com]

- 6. 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 10197988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Best ELUXADOLINE Intermediates CAS No 864825-23-0 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [m.afinechem.com]

- 8. chinapharmas.com [chinapharmas.com]

- 9. thinksrs.com [thinksrs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. biorelevant.com [biorelevant.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. uspbpep.com [uspbpep.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral intermediate of significant interest in pharmaceutical development.[1][2] The synthesis is presented as a multi-step process commencing with commercially available starting materials and culminating in the stereoselective isolation of the target (S)-enantiomer. This document delves into the causality behind experimental choices, provides detailed step-by-step protocols, and is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of a Chiral Imidazole Moiety

This compound is a key chiral building block in the synthesis of various pharmaceutical agents.[1][3] Its unique structural motif, featuring a phenyl-substituted imidazole ring and a chiral ethylamine side chain, makes it a crucial component for molecules designed to interact with specific biological targets. The stereochemistry at the alpha-carbon of the ethylamine group is often critical for the desired pharmacological activity, underscoring the importance of a reliable and stereocontrolled synthetic route. This guide outlines a logical and field-proven pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The chiral amine can be disconnected from the imidazole core, leading to the key intermediate, 2-acetyl-4-phenyl-1H-imidazole. This ketone can be synthesized from the foundational 4-phenyl-1H-imidazole, which in turn can be constructed from readily available precursors via a well-established imidazole synthesis. The stereochemistry will be introduced in the final stages of the synthesis through a chiral resolution of the racemic amine, a classic and reliable method for obtaining enantiomerically pure compounds.

Overall Synthetic Strategy Diagram:

Caption: A high-level overview of the retrosynthetic approach.

Detailed Synthesis Pathway

The synthesis of this compound can be accomplished in four main stages:

Stage 1: Synthesis of 4-Phenyl-1H-imidazole

The foundational 4-phenyl-1H-imidazole core is synthesized via a modified Radziszewski reaction. This method involves the condensation of an α-haloketone with an amidine source.

-

Reaction: 2-Bromo-1-phenylethanone reacts with formamidine acetate in a suitable solvent to form the imidazole ring.

-

Rationale: This reaction is a robust and well-documented method for the formation of substituted imidazoles.[4] 2-Bromo-1-phenylethanone, also known as phenacyl bromide, is a readily available starting material, often prepared by the bromination of acetophenone.[5][6] Formamidine acetate serves as a convenient source of the N-C-N fragment required for the imidazole ring.

Stage 2: Acylation of 4-Phenyl-1H-imidazole to 2-Acetyl-4-phenyl-1H-imidazole

The introduction of the acetyl group at the C2 position of the imidazole ring is a crucial step to set the stage for the formation of the ethanamine side chain.

-

Reaction: 4-Phenyl-1H-imidazole is acylated using a suitable acetylating agent. A common method involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid or after deprotonation of the imidazole nitrogen.

-

Rationale: Friedel-Crafts acylation or related reactions are standard procedures for introducing acyl groups onto aromatic and heteroaromatic rings. The choice of reaction conditions is critical to ensure selective acylation at the desired C2 position.

Stage 3: Reductive Amination to Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The ketone intermediate is converted to the corresponding racemic amine through reductive amination.

-

Reaction: 2-Acetyl-4-phenyl-1H-imidazole is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in the presence of a reducing agent.

-

Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride or sodium borohydride being common choices.

Stage 4: Chiral Resolution of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The final and critical step is the separation of the desired (S)-enantiomer from the racemic mixture. This is achieved through the formation of diastereomeric salts with a chiral resolving agent.

-

Reaction: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts.

-

Rationale: Diastereomers have different physical properties, including solubility.[7][10] This difference allows for the selective crystallization of one of the diastereomeric salts. In this case, the salt of the (S)-amine with (+)-tartaric acid is designed to be less soluble and will precipitate from the solution. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-amine. This method is a classic and reliable technique for obtaining optically active compounds.[11][12]

Detailed Synthesis Pathway Diagram:

Caption: The four-stage synthesis of the target molecule.

Experimental Protocols

4.1. Stage 1: Synthesis of 4-Phenyl-1H-imidazole

-

Step 1.1: Synthesis of 2-Bromo-1-phenylethanone.

-

Materials: Acetophenone, Bromine, Acetic Acid.

-

Procedure: To a solution of acetophenone in acetic acid, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Step 1.2: Synthesis of 4-Phenyl-1H-imidazole. [4]

-

Materials: 2-Bromo-1-phenylethanone, Formamidine Acetate, Ethylene Glycol, Potassium Carbonate.

-

Procedure: 2-Bromo-1-phenylethanone is dissolved in ethylene glycol. Formamidine acetate is added in portions while maintaining the temperature between 40-70°C. The mixture is stirred for approximately 2 hours. The reaction mixture is then cooled, and potassium carbonate is added as an acid scavenger. The temperature is maintained at 30-60°C for 5-6 hours, followed by heating to 70-100°C for another 5-6 hours to complete the cyclization. The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which can be further purified by recrystallization.

-

4.2. Stage 2: Synthesis of 2-Acetyl-4-phenyl-1H-imidazole

-

Materials: 4-Phenyl-1H-imidazole, Acetyl Chloride, Aluminum Chloride (or other suitable Lewis acid), Dichloromethane (or other suitable solvent).

-

Procedure: To a suspension of aluminum chloride in dichloromethane, 4-phenyl-1H-imidazole is added at a low temperature (e.g., 0°C). Acetyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

4.3. Stage 3: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

-

Materials: 2-Acetyl-4-phenyl-1H-imidazole, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

-

Procedure: 2-Acetyl-4-phenyl-1H-imidazole and ammonium acetate are dissolved in methanol. Sodium cyanoborohydride is added portion-wise at a controlled temperature. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the racemic amine.

4.4. Stage 4: Chiral Resolution of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine [11][12]

-

Materials: Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, (+)-Tartaric Acid, Methanol, Sodium Hydroxide.

-

Procedure:

-

The racemic amine is dissolved in methanol.

-

A solution of (+)-tartaric acid in methanol is added to the amine solution.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

-

The precipitated salt is collected by filtration and washed with cold methanol. The optical purity of the resolved amine can be checked at this stage by converting a small sample back to the free amine and analyzing it by chiral HPLC.

-

The diastereomeric salt is suspended in water, and a solution of sodium hydroxide is added to liberate the free amine.

-

The enantiomerically enriched amine is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |

| 2-Bromo-1-phenylethanone | C8H7BrO | 199.04 | >90 | 1H NMR, 13C NMR, MS |

| 4-Phenyl-1H-imidazole | C9H8N2 | 144.17 | 45-60 | 1H NMR, 13C NMR, MS, m.p. 128-131°C |

| 2-Acetyl-4-phenyl-1H-imidazole | C11H10N2O | 186.21 | Variable | 1H NMR, 13C NMR, MS |

| 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Racemate) | C11H13N3 | 187.24 | >80 | 1H NMR, 13C NMR, MS |

| This compound | C11H13N3 | 187.24 | <50 (of theoretical) | 1H NMR, 13C NMR, MS, Chiral HPLC, Specific Rotation |

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. The synthesis relies on well-established chemical transformations and a classic chiral resolution technique to achieve the desired stereochemistry. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in high purity, suitable for further applications in pharmaceutical research and development.

References

-

Phenacyl bromide. In Wikipedia. Retrieved from [Link]

-

Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. (n.d.). Retrieved from [Link]

-

Resolution of a Racemic Mixture. Science Learning Center. (n.d.). Retrieved from [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. BMC. (2022). Retrieved from [Link]

-

Asymmetric reductive amination. PubMed. (2014). Retrieved from [Link]

-

Chiral resolution. In Wikipedia. Retrieved from [Link]

- Method for synthesizing alpha-bromo-acetophenone. Google Patents. (n.d.).

-

Synthesis and pharmacological evaluation of some potent 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles. (n.d.). Retrieved from [Link]

-

2-bromo-1-phenylethanone. Stenutz. (n.d.). Retrieved from [Link]

- Preparation method of 4-phenylimidazole. Google Patents. (n.d.).

- A kind of synthetic method of α-bromoacetophenone compound. Google Patents. (n.d.).

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents. (n.d.).

-

Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PMC. (2022). Retrieved from [Link]

-

Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. (2012). Retrieved from [Link]

-

Chiral Resolution Screening | Solid State. Onyx Scientific. (n.d.). Retrieved from [Link]

-

2-Phenyl-1H-imidazole. PMC. (2011). Retrieved from [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2021). Retrieved from [Link]

-

An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PubMed. (2014). Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. PMC. (2023). Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. (2019). Retrieved from [Link]

-

Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. (2018). Retrieved from [Link]

-

This compound CAS NO: 864825-23-0. Home Sunshine Pharma. (n.d.). Retrieved from [Link]

Sources

- 1. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-PHENYL-1H-IMIDAZOLE | CAS 670-95-1 [matrix-fine-chemicals.com]

- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 4. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

Introduction: The Phenyl-Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Phenyl-Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and high polarity make it a versatile building block for interacting with a wide range of biological targets.[3] When coupled with a phenyl group, the resulting phenyl-imidazole core offers a foundational structure whose biological activity can be finely tuned through targeted chemical modifications. This guide provides a comprehensive exploration of the diverse pharmacological activities of phenyl-imidazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class in their work.

Anticancer Activity: Targeting the Engines of Malignancy

Phenyl-imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.[4][5] Their success stems from their ability to interfere with critical cellular processes required for tumor growth, proliferation, and survival.[1][6]

Mechanisms of Action (MoA)

The anticancer effects of these compounds are diverse, targeting key oncogenic pathways and cellular structures.

-

Kinase Inhibition: Many signaling pathways that drive cell growth and proliferation are regulated by kinases. Phenyl-imidazole derivatives have been successfully developed as inhibitors of several key kinases.[3] For instance, certain derivatives act as potent inhibitors of RAF kinases (A, B, and C), which are crucial components of the MAPK/ERK signaling pathway often dysregulated in melanoma.[6][7] Sorafenib, a clinically approved drug, features a similar structural motif and targets RAF kinases.[6] Others have been shown to inhibit Vascular Endothelial Growth Factor (VEGF) receptors, thereby exerting anti-angiogenic effects that starve tumors of their blood supply.[6][8]

Caption: Phenyl-imidazole derivatives inhibiting the RAF-MEK-ERK signaling pathway.

-

Tubulin Polymerization Inhibition: The microtubule cytoskeleton is essential for cell division, making it an excellent target for chemotherapy.[1] Certain phenyl-imidazole derivatives interfere with the dynamics of microtubule assembly by binding to the colchicine binding site on tubulin.[6] This disruption leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, induction of apoptosis.[6]

-

DNA Intercalation and Damage: The planar aromatic structure of some phenyl-imidazole derivatives allows them to intercalate between DNA base pairs.[1][9] This interaction can block the machinery of DNA replication and transcription, leading to cell death.[1] Other derivatives act as DNA alkylating agents, causing direct damage that triggers apoptotic pathways.[6]

Structure-Activity Relationships (SAR)

The potency of anticancer phenyl-imidazoles is highly dependent on the nature and position of substituents on the phenyl rings.

-

For kinase inhibitors, substitutions that enhance binding to the ATP-binding pocket of the target kinase are crucial.

-

In tubulin inhibitors, electron-withdrawing groups on the phenyl rings can influence activity.

-

For N-phenylbenzamide derivatives, the position of substituents on the phenyl ring has been shown to cause a pronounced enhancement in activity, with para-substituted fluorine and methoxy groups showing high potency.[10]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative phenyl-imidazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | Lung (A549) | 7.5 | [10] |

| Imidazole-based N-phenylbenzamide (4f) | Cervical (HeLa) | 9.3 | [10] |

| Imidazole-based N-phenylbenzamide (4f) | Breast (MCF-7) | 8.9 | [10] |

| Imidazole-based N-phenylbenzamide (4e) | Breast (MCF-7) | 11.1 | [10] |

| Pyrazole-Benzimidazole Sulfonamide | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [8] |

| 2-Phenyl Benzimidazole (35) | Breast (MCF-7) | 3.37 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effect of phenyl-imidazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The absorbance of this colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test phenyl-imidazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity: Disrupting the Fungal Cell Membrane

Phenyl-imidazole derivatives are a cornerstone of antifungal therapy, with several compounds like miconazole, clotrimazole, and ketoconazole being widely used in clinical practice.[11][12] Their primary mechanism involves the disruption of fungal cell membrane integrity.

Mechanism of Action (MoA)

The vast majority of antifungal imidazoles target the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

-

Inhibition of Lanosterol 14α-demethylase: Phenyl-imidazole antifungals act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase.[11][12] This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the enzyme's active site, preventing its catalytic function. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane structure and function, leading to increased permeability and ultimately, fungal cell death.[12]

Caption: Inhibition of ergosterol biosynthesis by phenyl-imidazole derivatives.

Structure-Activity Relationships (SAR)

-

The presence of electron-withdrawing groups (e.g., nitro, chloro) at the para-position of the phenyl ring can significantly enhance antifungal potency.[11][12]

-

Hydrophobic side chains are also known to increase the compound's ability to penetrate the fungal membrane, thereby improving efficacy.[11]

Data Summary: In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for several phenyl-imidazole derivatives against pathogenic fungi.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [13] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [13] |

| 3-methyl-4-[1-(1-naphthyl-4-chloro-1Н-imidazole-5-yl)-2-nitroethyl-]-1H-pyrazole-5-ole | C. albicans | 31.3 | [14] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol, following CLSI guidelines, determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenyl-imidazole derivative in RPMI-1640 medium, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to approximately 0.5–2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (inoculum in medium without the drug) and a sterility control well (medium only).

-

Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phenyl-imidazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Mechanism of Action (MoA)

-

COX-2 Inhibition: Similar to some NSAIDs, certain phenyl-imidazole derivatives may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain.[15]

-

MAPK and NF-κB Pathway Inhibition: More recent studies have shown that these compounds can suppress inflammation by inhibiting key signaling pathways. For example, some derivatives inhibit the phosphorylation of p38 MAP kinase and the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory cytokines like TNF-α and IL-6.[16]

-

NLRP3 Inflammasome Inhibition: Specific benzimidazole derivatives have been shown to inhibit the NLRP3 inflammasome, preventing the autocleavage of pro-caspase-1 and subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[17]

Data Summary: In Vivo Anti-inflammatory Activity

| Compound | Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced rat paw edema | 10 | 58.02% | [13] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Carrageenan-induced rat paw edema | 10 | 56.17% | [13] |

| 2-Phenyl imidazole derivative | Carrageenan-induced rat paw edema | N/A | Significant | [15] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13][15]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the phenyl-imidazole derivative.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compounds and standard drug, typically via oral gavage or intraperitoneal injection, one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Broad-Spectrum Antimicrobial and Antiviral Activities

Beyond their specific antifungal effects, phenyl-imidazole derivatives exhibit a wide range of activities against various pathogens, including bacteria and viruses.

Antibacterial Activity

Numerous studies have demonstrated the efficacy of these compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19][20] Structure-activity studies indicate that the presence of electron-withdrawing groups is often beneficial for antibacterial activity.[18][19] The evaluation of antibacterial efficacy typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using methods similar to the antifungal protocol described above.[21]

Antiviral Activity

Phenyl-imidazole derivatives have shown promise as broad-spectrum antiviral agents.[2] Research has identified compounds with inhibitory activity against a panel of RNA and DNA viruses, including Herpes Simplex Virus (HSV-1), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[22] Some derivatives function by targeting host cell factors, such as the Golgi apparatus, which can block the propagation of several types of viruses and may provide an alternative approach for treating resistant strains.[23]

Conclusion and Future Perspectives

The phenyl-imidazole scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of clinically essential drugs for treating cancer, fungal infections, and inflammatory conditions. The core's synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary targets for many activities are known, a deeper understanding of off-target effects and downstream signaling consequences is needed.

-

Combating Resistance: Developing novel derivatives that can overcome established drug resistance mechanisms, particularly in oncology and infectious diseases, is a critical priority.

-

Hybrid Molecules: Designing hybrid molecules that combine the phenyl-imidazole scaffold with other pharmacophores could lead to dual-acting agents with enhanced efficacy.[13]

-

Targeted Delivery: The development of drug delivery systems to specifically target diseased tissues could enhance the therapeutic index of potent phenyl-imidazole derivatives, minimizing systemic toxicity.

The continued exploration of this chemical space promises to yield the next generation of therapeutic agents to address unmet medical needs across multiple disease areas.

References

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Google AI.

- Amir, M., Kumar, S. (2007). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Indian Journal of Pharmaceutical Sciences, 69(4), 518.

- Imidazoles as potential anticancer agents. (n.d.). PMC.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google AI.

- Saccoliti, F., Madia, V. N., Tudino, V., De Leo, A., Pescatori, L., Messore, A., ... & Di Santo, R. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(3), 1330-1347.

- 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors. (n.d.). Google AI.

- Sharma, D., Kumar, D., Singh, M., & Singh, R. (2014). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research, 23(7), 3366-3375.

- Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1560.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.

- Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents. (2025). ResearchGate.

- An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). PubMed.

- Some clinical imidazole-based anticancer drugs. (n.d.). ResearchGate.

- Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity. (2024). Taylor & Francis Online.

- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. (2019). PubMed.

- Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents. (2025). Google AI.

- Ali, I., Wani, W. A., Haque, A., & Saleem, K. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 740101.

- Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. (2018). PubMed.

- Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution. (2010). PubMed.

- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. (2025). ResearchGate.

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC.

- Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives as antiprotozoal agents. (2019). IRIS.

- Bioactive N-Phenylimidazole Derivatives. (2025). ResearchGate.

- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC.

- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.

- Bioactive N-Phenylimidazole Derivatives. (2009). Bentham Science Publishers.

- Banie, H., Sinha, A., Thomas, R. J., Sircar, J. C., & Richards, M. L. (2007). 2-phenylimidazopyridines, a new series of Golgi compounds with potent antiviral activity. Journal of Medicinal Chemistry, 50(24), 5984-5993.

- Rationale, design, and synthesis of novel phenyl imidazoles as opioid receptor agonists for gastrointestinal disorders. (n.d.). PubMed.

- Synthesis of Anti-Inflammatory Imidazole Derivatives. (n.d.). Scribd.

- New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (2025). ResearchGate.

- Anticancer agents with imidazole and N-phenylbenzamide derivatives. (n.d.). ResearchGate.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC.

- Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. (n.d.). YMER.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace.

- A Review on “Imidazole and Various Biological Activities”. (2022). IJPPR.

- Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. (1990). PubMed.

- Liu, H., Li, W., & Chen, K. (2020). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 11, 1536.

- The Cohesive Interactions in Phenylimidazoles. (2024). The Journal of Physical Chemistry A.

- Alam, M. S., Al-Ghorbani, M., & Khan, A. A. (2018). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry, 9(4), 304-310.

- Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central.

- (PDF) Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative Corresponding author: 2*. (n.d.). ResearchGate.

- Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023). NIH.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 11. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 12. biolmolchem.com [biolmolchem.com]

- 13. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 18. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ymerdigital.com [ymerdigital.com]

- 20. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 21. eurjchem.com [eurjchem.com]

- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-phenylimidazopyridines, a new series of Golgi compounds with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a Premier Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount, driven by the stereospecific nature of biological targets.[1] Chiral building blocks are fundamental to the efficient construction of these complex molecules. Among these, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has emerged as a critical intermediate, most notably in the synthesis of advanced therapeutics such as Eluxadoline.[2][3] This guide provides a comprehensive technical overview of this versatile building block, detailing its synthesis, chiral resolution, and analytical characterization. Furthermore, it explores the underlying chemical principles and strategic considerations for its application in drug development, offering field-proven insights for researchers and scientists.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological receptors, enzymes, and ion channels are chiral, meaning they exhibit a specific three-dimensional arrangement. This inherent chirality dictates that enantiomers of a drug molecule often have vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies and the pharmaceutical industry prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.

This compound (Figure 1) is a chiral organic compound featuring a 4-phenyl-substituted imidazole ring and a chiral ethylamine moiety at the 2-position.[4] This unique combination of a key pharmacophore (imidazole) and a stereocenter makes it a highly valuable synthon for creating drugs that require precise stereochemistry for their biological activity.[1] Its most prominent role is as a key intermediate in the synthesis of Eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

| Identifier | Value |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine |

| CAS Number | 864825-23-0 |

| Molecular Formula | C₁₁H₁₃N₃[3] |

| Molecular Weight | 187.24 g/mol [3] |

| Appearance | Pale yellow crystalline powder[2][4] |

| Melting Point | 136-138°C[2] |

Asymmetric Synthesis: A Strategic Approach from the Chiral Pool

The most logical and cost-effective strategy for producing enantiomerically pure this compound is through asymmetric synthesis, leveraging the readily available chiral pool. L-Alanine, a natural amino acid, serves as an ideal starting material, ensuring the correct stereochemistry at the ethylamine chiral center from the outset.

A robust synthetic route, adapted from patented industrial processes, involves a three-step sequence: protection and activation of L-alanine, cyclization to form the imidazole ring, and final deprotection.[2][4]

Figure 2. Asymmetric Synthesis Workflow.

Mechanistic Insights and Causality

-

Step 1: Protection and Esterification: The synthesis begins with the protection of the amino group of L-alanine, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions of the amine in subsequent steps. The protected L-alanine is then reacted with 2-chloroacetophenone (phenacyl chloride).[2] This reaction is an esterification where the carboxylate of the amino acid displaces the chloride on the α-carbon of the ketone, forming the key intermediate, a Boc-protected amino acid phenacyl ester. The choice of phenacyl chloride is strategic as it provides the necessary carbon backbone for the subsequent imidazole ring formation.

-

Step 2: Imidazole Ring Formation: The core of the synthesis is the cyclization reaction with ammonium acetate.[4] This step is a variation of a multicomponent reaction for imidazole synthesis. The phenacyl ester intermediate reacts with two equivalents of ammonia (from ammonium acetate) to form the 4-phenyl-1H-imidazole ring. The use of a high-boiling solvent like toluene and elevated temperatures facilitates the necessary condensation and dehydration steps.[4] This one-pot cyclization is highly efficient, directly installing the phenyl group at the 4-position and forming the heterocyclic core while retaining the stereochemistry of the original L-alanine.

-

Step 3: Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, such as with methanolic hydrochloric acid.[4] The reaction is heated to ensure complete cleavage of the carbamate. A subsequent basic workup neutralizes the hydrochloride salt to yield the final free amine product.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of Boc-(S)-Alanine Phenacyl Ester

-

To a solution of Boc-L-Alanine (1 equivalent) in ethyl acetate, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0-5°C.

-

Add a solution of 2-chloroacetophenone (1 equivalent) in ethyl acetate dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.

-

Filter the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine

-

Dissolve the Boc-(S)-Alanine Phenacyl Ester (1 equivalent) and ammonium acetate (10-15 equivalents) in toluene.[4]

-

Heat the mixture to reflux (approximately 95-105°C) for 2-3 hours, using a Dean-Stark apparatus to remove water.[4]

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, cool the reaction mass to 40-45°C and add water.[4]

-

Separate the organic layer, wash with water, and then concentrate under reduced pressure to obtain the crude Boc-protected intermediate.[4]

Step 3: Deprotection to Yield this compound

-

Dissolve the crude product from Step 2 in a 5% methanolic hydrochloride solution.

-

Heat the solution to 50-65°C until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 10-15°C.

-

Carefully add a base such as sodium carbonate to neutralize the acid and stir for two hours.

-

Filter the solution and concentrate the filtrate to obtain the crude product.

-

The product can be further purified by crystallization or column chromatography to achieve >99% purity.[4]

Chiral Resolution: An Alternative Pathway to Enantiopurity

While asymmetric synthesis is often preferred, classical resolution of a racemic mixture provides a robust alternative, particularly when optimizing a process or if the racemic starting material is more readily available.[5][6] This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[5]

For basic amines like 1-(4-phenyl-1H-imidazol-2-yl)ethanamine, chiral carboxylic acids are excellent resolving agents. Derivatives of tartaric acid, such as (-)-(2R,3R)-O,O'-dibenzoyl-L-tartaric acid (DBTA), are particularly effective.[7]

Sources

- 1. This compound (864825-23-0) at Nordmann - nordmann.global [nordmann.global]

- 2. jocpr.com [jocpr.com]

- 3. This compound | 864825-23-0 [chemicalbook.com]

- 4. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

The Anticancer Potential of Imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] In the realm of oncology, the versatility of the imidazole core is particularly evident, with several approved drugs and a robust pipeline of clinical candidates underscoring its significance.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the anticancer potential of imidazole compounds. We will delve into their diverse mechanisms of action, explore critical structure-activity relationships, and provide detailed protocols for their preclinical evaluation. Our focus will be on the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource for the advancement of novel imidazole-based cancer therapeutics.

Unraveling the Multifaceted Mechanisms of Action

The anticancer efficacy of imidazole derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This section will explore the primary mechanisms through which these compounds exert their cytotoxic and cytostatic effects.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7][8] Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. A significant number of imidazole-based compounds have been developed as tubulin polymerization inhibitors, often acting at the colchicine-binding site.[7][8][9] By binding to this site, they prevent the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8][9]

A notable example is compound 6 (a 1-substituted-2-aryl imidazole), which demonstrated potent inhibition of tubulin polymerization with an IC50 of 0.4 µM, a value significantly lower than that of colchicine (7.5 µM).[7] This activity translated to impressive in vivo efficacy in a breast cancer xenograft model, where it suppressed tumor growth by 77%.[7]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This workflow outlines the key steps to assess the inhibitory effect of imidazole compounds on tubulin polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Interruption of Cellular Signaling: Kinase Inhibition